A Technical Guide to the Physicochemical Properties of 1,4-Oxazepane Derivatives
A Technical Guide to the Physicochemical Properties of 1,4-Oxazepane Derivatives
Introduction: The Emergence of the 1,4-Oxazepane Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of successful drug design. For decades, the six-membered morpholine ring has been a ubiquitous and reliable building block in numerous approved drugs. However, the exploration of novel chemical space necessitates a move beyond these well-trodden paths. Its seven-membered counterpart, the 1,4-oxazepane ring, has emerged as an increasingly compelling alternative for scaffold hopping and the development of new chemical entities with potentially superior properties.[1]
Derivatives of the 1,4-oxazepane scaffold, a saturated heterocycle with oxygen and nitrogen atoms at the 1- and 4-positions, have shown significant promise as ligands for challenging biological targets, particularly dopamine receptors implicated in neurological and psychiatric disorders.[2][3] The value of this scaffold lies in its unique three-dimensional structure and conformational flexibility, which can be leveraged to optimize interactions within a receptor's binding pocket.[1][2]
This technical guide provides an in-depth analysis of the core physicochemical properties of 1,4-oxazepane derivatives. As a senior application scientist, my objective is to move beyond a simple recitation of data, instead providing a narrative grounded in experimental causality and field-proven insights. Understanding these properties—lipophilicity, solubility, basicity, and stability—is critical for any researcher aiming to harness the full potential of this versatile scaffold, enabling the rational design of drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Core Physicochemical Properties: A Comparative Analysis
The fundamental distinction between the 1,4-oxazepane and the traditional morpholine ring lies in the expansion from a six- to a seven-membered ring. This seemingly subtle change has profound implications for the molecule's size, shape, and flexibility, which in turn modulate its physicochemical behavior in biological systems.[1]
Lipophilicity (LogP/LogD): Balancing Permeability and Off-Target Risks
Lipophilicity, the affinity of a molecule for a lipid environment, is a critical parameter that governs membrane permeability, metabolic pathways, and potential for off-target binding.[4][5] The 1,4-oxazepane scaffold, with its larger carbon framework compared to morpholine, generally imparts a higher lipophilicity to its derivatives.[1]
This increased lipophilicity can be advantageous, potentially enhancing passive diffusion across biological membranes, a desirable trait for oral bioavailability and, in the case of CNS targets, brain penetration.[1] However, this must be carefully managed. Excessive lipophilicity is a common cause of drug candidate failure, often leading to poor aqueous solubility, increased metabolic clearance, and promiscuous binding to unintended targets. Therefore, the substitution pattern on the 1,4-oxazepane ring must be strategically designed to balance the inherent lipophilicity of the core.
Table 1: Comparative Physicochemical Profile of Saturated Heterocyclic Scaffolds
| Property | Morpholine Analogs | 1,4-Oxazepane Derivatives | Rationale for Difference |
| Lipophilicity (LogP) | Generally lower | Potentially higher | The additional methylene group in the 1,4-oxazepane ring increases the nonpolar surface area.[1] |
| Aqueous Solubility | Generally good | Variable, potentially lower | Increased lipophilicity can lead to reduced interaction with water. This can be mitigated by incorporating polar functional groups.[1] |
| Basicity (pKa) | Typically 8.4 - 8.7 | Expected to be similar | The electronic influence of the ether oxygen on the nitrogen's basicity is the primary factor. The extra CH₂ group has a negligible inductive effect.[1] |
| Conformational Flexibility | More rigid (chair) | More flexible (multiple low-energy conformations) | The seven-membered ring has a higher degree of freedom, allowing it to adapt to more complex binding sites.[1] |
| Metabolic Stability | Generally stable | Ring may offer different metabolic sites | Increased lipophilicity can lead to greater interaction with metabolic enzymes like Cytochrome P450s.[1] |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for a drug's absorption and distribution. As noted, the potentially higher lipophilicity of the 1,4-oxazepane scaffold can lead to a decrease in aqueous solubility.[1] This inverse relationship is a classic challenge in medicinal chemistry.
The key to leveraging the 1,4-oxazepane scaffold is the strategic placement of polar functional groups on the ring or its substituents. The nitrogen atom at the 4-position is a primary handle for introducing substituents that can enhance solubility. Furthermore, the non-planar, flexible conformation of the ring allows for the vectorial projection of substituents into solvent-exposed regions of a protein pocket, simultaneously improving both potency and solubility.
Basicity (pKa): The Ionization State and Its Consequences
The nitrogen atom in the 1,4-oxazepane ring is basic, meaning it can accept a proton to form a cationic conjugate acid. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations. This property is crucial as it dictates the charge state of the molecule in different physiological compartments, which in turn affects solubility, cell permeability, and receptor binding (ionic interactions).
The pKa of the 1,4-oxazepane nitrogen is expected to be very similar to that of morpholine (typically in the range of 8.4-8.7 for the conjugate acid).[1] This is because the primary determinant of basicity is the electron-withdrawing inductive effect of the distal ether oxygen. The insertion of an additional methylene group in the 1,4-oxazepane ring does not significantly alter this electronic environment.[1] The predicted pKa for the parent 1,4-oxazepane is approximately 10.0, though this can vary significantly with substitution.[2][6]
Conformational Flexibility: A Double-Edged Sword
The seven-membered ring of 1,4-oxazepane possesses significantly more conformational flexibility than the relatively rigid chair conformation of morpholine.[1] It can adopt multiple low-energy conformations, which can be a distinct advantage. This flexibility allows the molecule to adapt its shape to fit optimally into a complex, irregular binding pocket, potentially increasing binding affinity and selectivity.[1] Studies on dopamine D₄ receptor ligands have suggested that the larger, more flexible ring can be beneficial for optimizing these interactions.[1][3][7]
However, this flexibility can also be a liability. A highly flexible molecule has a higher entropic penalty upon binding, as it must "freeze" into a single bioactive conformation. This can decrease binding affinity. Therefore, a key strategy in designing 1,4-oxazepane derivatives is often to introduce substituents or structural constraints that pre-organize the molecule into its bioactive conformation, minimizing the entropic cost of binding.
Chemical and Metabolic Stability
The 1,4-oxazepane ring is generally a stable chemical entity. It is composed of robust ether and secondary amine functionalities, making it less susceptible to hydrolysis than related structures like 1,3-oxazepanes, which contain a more labile aminal linkage.[8]
Metabolic stability is a more complex issue. While the core is relatively robust, the scaffold can be susceptible to common metabolic pathways, including N-dealkylation and oxidation of the ring carbons by cytochrome P450 enzymes.[1] The potentially higher lipophilicity of 1,4-oxazepane derivatives could lead to greater interaction with these metabolic enzymes, potentially increasing clearance rates.[1] Therefore, early in vitro assessment of metabolic stability is crucial.
Table 2: Physicochemical Data for the Parent 1,4-Oxazepane Scaffold
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| Appearance | Colorless liquid | [2][6] |
| Melting Point | ~ -36 °C | [2][6] |
| Boiling Point | ~145 °C (at 760 Torr); 66 °C (at 12 Torr) | [2][6] |
| Density | ~0.98 g/mL | [2][6] |
| pKa (Predicted) | 10.01 ± 0.20 | [2][6] |
| Solubility | Soluble in water and most organic solvents | [2][6] |
A Practical Guide to Experimental and Computational Characterization
A robust drug discovery program relies on the accurate and timely determination of physicochemical properties. The following section outlines a typical workflow and provides standardized protocols for characterizing novel 1,4-oxazepane derivatives.
Experimental Protocol 1: LogD Measurement by Shake-Flask Method
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Causality: The Shake-Flask method remains the gold standard for LogP/LogD determination. It directly measures the partitioning of a compound between an aqueous phase (typically phosphate-buffered saline, PBS, at pH 7.4 for LogD) and an immiscible organic solvent (n-octanol), mimicking the partitioning between aqueous physiological fluids and lipid membranes.
-
Methodology:
-
Preparation: Prepare a stock solution of the 1,4-oxazepane derivative in a suitable solvent (e.g., DMSO, methanol). Prepare the aqueous phase (PBS, pH 7.4) and the organic phase (n-octanol). Pre-saturate the n-octanol with PBS and vice-versa by mixing and allowing the phases to separate overnight.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and PBS. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
-
Self-Validation: Run a standard compound with a known LogD value in parallel to validate the experimental setup. Ensure that the sum of the compound recovered from both phases accounts for >95% of the initial amount added to check for precipitation or adsorption issues.
Experimental Protocol 2: Kinetic Aqueous Solubility by Turbidimetry
-
Causality: This high-throughput method measures the solubility of a compound as it precipitates from a DMSO stock solution upon addition to an aqueous buffer. It provides a rapid assessment of solubility, which is critical for early-stage drug discovery, mimicking the conditions a compound might experience upon injection or rapid dissolution.
-
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate: In a 96- or 384-well clear-bottomed plate, add the aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Use a liquid handler to add small, precise volumes of the DMSO stock solution to the buffer to create a serial dilution.
-
Incubation: Shake the plate for 1.5-2 hours at room temperature to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is determined as the kinetic solubility limit.
-
-
Self-Validation: Include both highly soluble and poorly soluble control compounds to ensure the assay can accurately distinguish between them. Visual inspection of a subset of wells can confirm the presence or absence of precipitate.
Experimental Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
-
Causality: This in vitro assay is a cornerstone of ADME profiling. It measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (Cytochrome P450s) present in liver microsomes. This provides a crucial prediction of the compound's metabolic clearance and, consequently, its potential in vivo half-life.[1]
-
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., HLM) and phosphate buffer in an incubation plate. Pre-warm to 37°C.
-
Initiation: Add the test compound (at a low concentration, e.g., 1 µM, to be under Kₘ conditions) to the microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system (the cofactor for P450 enzymes).
-
Time Course: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
-
Self-Validation: Run positive control compounds with known metabolic fates (high, medium, and low clearance) to validate the activity of the microsomal batch. A "no-cofactor" control (omitting NADPH) should also be included to measure any non-P450-mediated degradation.
Conclusion and Future Outlook
The 1,4-oxazepane scaffold represents a valuable and still under-explored platform in modern drug discovery. Its key physicochemical characteristics—notably its increased conformational flexibility and modulated lipophilicity compared to the traditional morpholine ring—offer medicinal chemists a powerful tool to overcome challenges in potency, selectivity, and ADME properties.[1] The larger ring size can be particularly advantageous for achieving high affinity for complex biological targets.[1][3]
However, the potential benefits must be carefully balanced against the inherent challenges, primarily the risk of increased lipophilicity leading to poor solubility and higher metabolic turnover.[1] Success with this scaffold is not automatic; it requires a deep understanding of the structure-property relationships and a commitment to early and rigorous physicochemical and ADME characterization. The experimental and computational workflows described in this guide provide a robust framework for such an evaluation. As synthetic methodologies for 1,4-oxazepanes continue to improve, we can anticipate a more thorough exploration of this scaffold, unlocking its full potential to yield the next generation of innovative therapeutics.
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